Fenetradil
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Overview
Description
Fenetradil is a synthetic compound with the molecular formula C22H36N2O3 and a molar mass of 376.53 g/mol It is known for its unique chemical structure, which includes a piperazine ring and a phenylbutyrate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenetradil can be synthesized through a multi-step process involving the following key steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of a piperazine derivative. This involves the reaction of piperazine with an appropriate alkylating agent under controlled conditions.
Esterification: The piperazine derivative is then esterified with phenylbutyric acid in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the ester linkage.
Final Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Fenetradil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Examined for its pharmacological properties, including potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of fenetradil involves its interaction with specific molecular targets. In biological systems, this compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various physiological effects, depending on the target and pathway involved. For example, this compound may inhibit or activate signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: A lipid-lowering agent with a similar ester structure.
Piperazine Derivatives: Compounds like piperazine citrate, which share the piperazine ring structure.
Phenylbutyrate Esters: Compounds such as sodium phenylbutyrate, used in the treatment of metabolic disorders.
Uniqueness of Fenetradil
This compound stands out due to its unique combination of a piperazine ring and a phenylbutyrate ester. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
This compound’s versatility in undergoing various chemical reactions and its potential applications across multiple scientific fields highlight its significance. Continued research on this compound may uncover new uses and further elucidate its mechanism of action, contributing to advancements in chemistry, biology, and medicine.
Properties
CAS No. |
54063-39-7 |
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Molecular Formula |
C22H36N2O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
[1-(4-methylpiperazin-1-yl)-3-(2-methylpropoxy)propan-2-yl] 2-phenylbutanoate |
InChI |
InChI=1S/C22H36N2O3/c1-5-21(19-9-7-6-8-10-19)22(25)27-20(17-26-16-18(2)3)15-24-13-11-23(4)12-14-24/h6-10,18,20-21H,5,11-17H2,1-4H3 |
InChI Key |
JAHOJXDGNNONSL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)OC(CN2CCN(CC2)C)COCC(C)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC(CN2CCN(CC2)C)COCC(C)C |
Origin of Product |
United States |
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